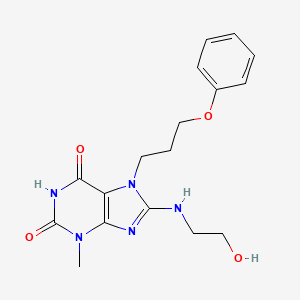
8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic implications. Its unique structural features, including the hydroxyethyl and phenoxypropyl substituents, suggest a diverse range of biological activities. This article reviews its synthesis, biological properties, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from purine derivatives. Key steps include the introduction of hydroxyethyl and phenoxypropyl groups through substitution reactions, often utilizing alkyl halides and amines under controlled conditions to optimize yield and purity .
Antiproliferative Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of purines have shown moderate growth inhibition in melanoma and colorectal cancer cell lines . The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation.
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets. It may inhibit enzymes crucial for nucleotide metabolism or interfere with signaling pathways that regulate cell growth and survival. For example, studies have highlighted the role of purine derivatives in inhibiting thymidine phosphorylase, an enzyme associated with angiogenesis in tumors .
Study 1: Anticancer Activity
In a study evaluating various purine derivatives, this compound was tested for its efficacy against SW480 and SW620 colorectal cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Study 2: Inhibition of Angiogenesis
Another study focused on the compound's potential to inhibit angiogenesis. Using in vitro assays, it was shown that the compound could significantly reduce endothelial cell proliferation and migration, indicating its promise as an anti-angiogenic agent .
Comparative Analysis
A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. For instance:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-((2-hydroxyethyl)thio)-3-methylpurine | Lacks phenoxypropyl group | Lower antiproliferative activity |
| 8-(2-hydroxyethylamino)-7-(2-hydroxy-3-phenoxypropyl)purine | Similar structure | Moderate inhibition of tumor growth |
The presence of the phenoxypropyl group in the target compound enhances its interaction with biological targets, leading to improved efficacy .
属性
IUPAC Name |
8-(2-hydroxyethylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-21-14-13(15(24)20-17(21)25)22(16(19-14)18-8-10-23)9-5-11-26-12-6-3-2-4-7-12/h2-4,6-7,23H,5,8-11H2,1H3,(H,18,19)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGJCOCAMJYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














